Non-3-en-1-amine Non-3-en-1-amine
Brand Name: Vulcanchem
CAS No.: 150171-97-4
VCID: VC16835629
InChI: InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-10H2,1H3
SMILES:
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol

Non-3-en-1-amine

CAS No.: 150171-97-4

Cat. No.: VC16835629

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

Non-3-en-1-amine - 150171-97-4

Specification

CAS No. 150171-97-4
Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
IUPAC Name non-3-en-1-amine
Standard InChI InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-10H2,1H3
Standard InChI Key KRMSJPQILNAVKC-UHFFFAOYSA-N
Canonical SMILES CCCCCC=CCCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Bicyclo[3.3.1]non-3-en-1-amine features a bicyclic framework comprising two fused rings: a six-membered cyclohexene ring and a three-membered bridge (Figure 1). The amine group (-NH2) is positioned at the bridgehead carbon (C1), while the double bond resides between C3 and C4 . The molecular formula is C9H15N, with a molecular weight of 137.22 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Namebicyclo[3.3.1]non-3-en-1-amine
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
InChI KeyASVKKRLMJCWVQF-UHFFFAOYSA-N
SMILES NotationN[C@H]1C2C=CC1CC2

The bicyclic structure imposes significant steric constraints, influencing reactivity and interaction with biological targets .

Synthesis and Reactivity

Reactivity Profile

As a primary amine, bicyclo[3.3.1]non-3-en-1-amine participates in reactions characteristic of its functional group:

  • Alkylation/Acylation: The lone pair on nitrogen facilitates nucleophilic attack on electrophilic carbons, enabling the formation of secondary or tertiary amines .

  • Condensation with Carbonyls: Reacts with aldehydes or ketones to form imines or enamines, pivotal in heterocyclic synthesis .

  • Complexation with Metals: The amine group can coordinate to transition metals, forming complexes relevant to catalysis or material science .

Steric hindrance from the bicyclic skeleton may modulate reaction rates and regioselectivity compared to linear amines .

Physicochemical Properties

Physical State and Solubility

Bicyclo[3.3.1]non-3-en-1-amine is presumed to exist as a liquid or low-melting solid at room temperature, analogous to simpler aliphatic amines like n-butylamine (b.p. 77°C) . Its solubility profile likely includes miscibility with polar organic solvents (e.g., ethanol, acetone) and limited solubility in water due to the hydrophobic bicyclic framework .

Table 2: Estimated Physicochemical Parameters

PropertyValue
Boiling Point~150–170°C (estimated)
Density~0.9–1.0 g/cm³
pKa (NH3+)~10–11 (similar to aliphatic amines)

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches around 1200 cm⁻¹.

  • NMR: Distinct signals for bridgehead protons (δ 2.5–3.5 ppm) and olefinic protons (δ 5.0–5.5 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Bicyclic amines are pivotal in drug design due to their ability to mimic bioactive conformations. For example:

  • Neurological Agents: Structural analogs of bicyclo[3.3.1]non-3-en-1-amine could target neurotransmitter receptors, akin to fengabine (an antidepressant) .

  • Antimicrobials: Amine-containing bicyclic systems are explored for their membrane-disrupting properties .

Material Science

  • Polymer Modification: Incorporation into nylon plasticizers or epoxy resins to enhance thermal stability .

  • Catalysis: As ligands in transition-metal catalysts for asymmetric synthesis .

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; wash immediately with soap
InhalationUse fume hood; monitor air quality
StorageUnder nitrogen atmosphere; cool, dry conditions

Recent Advances and Research Directions

A 2024 study demonstrated the modular synthesis of aryl amines via decarboxylative rearrangements, offering a template for adapting such methods to bicyclic systems . Computational modeling of transition states, as employed in this work, could optimize reaction conditions for bicyclo[3.3.1]non-3-en-1-amine derivatives.

Key research gaps include:

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral bicyclic amines.

  • Biological Screening: Evaluating anticancer or antiviral activity in vitro.

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